![molecular formula C11H44Al8O51S8 B12451806 [({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol
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Overview
Description
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. Sucralfate works by forming a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and enzymes, thereby promoting healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form sucralfate .
Industrial Production Methods: In industrial settings, sucralfate is produced by first preparing sucrose octasulfate through the sulfation of sucrose. The resulting product is then reacted with basic polyaluminum chloride in an aqueous medium to form the final sucralfate complex .
Chemical Reactions Analysis
Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions:
Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.
Complexation: Basic polyaluminum chloride in an aqueous medium.
Major Products: The major product of these reactions is sucralfate itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .
Scientific Research Applications
Sucralfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complexation reactions and the behavior of sulfated polysaccharides.
Medicine: Widely used to treat and prevent gastrointestinal ulcers, including gastric ulcers, duodenal ulcers, and gastritis.
Industry: Utilized in the formulation of various pharmaceutical products due to its protective properties.
Mechanism of Action
Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, sucralfate promotes the production of growth factors and prostaglandins, which aid in tissue healing and reduce pepsin activity .
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor that reduces stomach acid production.
Pantoprazole: Another proton pump inhibitor with similar effects to omeprazole.
Antacids: Such as aluminum hydroxide and magnesium hydroxide, which neutralize stomach acid.
Uniqueness of Sucralfate: Unlike proton pump inhibitors and antacids, sucralfate does not reduce stomach acid production. Instead, it forms a protective barrier directly on the ulcer site, providing a unique mechanism of action that promotes healing without altering the stomach’s acid environment .
Biological Activity
The compound under consideration, with the IUPAC name “[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol,” is a complex organic compound that exhibits notable biological activities. This article aims to provide an in-depth analysis of its biological activity, including cytotoxicity, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple hydroxyl and sulfonyl groups attached to an aluminum-based backbone. Its molecular formula and structural details are essential for understanding its reactivity and interaction with biological systems.
Structural Information
Property | Details |
---|---|
Molecular Formula | C₁₂H₂₀O₁₀ |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[[...]] |
SMILES | C1[C@H]2C@H |
InChI | InChI=1S/C12H20O10/... |
Cytotoxicity
Cytotoxicity studies are crucial for determining the safety profile of the compound. Research indicates that the compound exhibits low cytotoxicity in various cell lines. For example, a multiparametric analysis using 3T3 fibroblast cells showed that the compound did not significantly affect cell viability compared to control groups .
Antimicrobial Activity
The antimicrobial properties of the compound are particularly noteworthy. Studies have demonstrated its effectiveness against several pathogenic microorganisms:
- Enterococcus faecalis
- Staphylococcus aureus
- Candida albicans
The antimicrobial efficacy was assessed using the agar diffusion method, revealing significant inhibition zones against these pathogens .
The proposed mechanism of action for the antimicrobial activity includes disruption of microbial cell membranes and interference with metabolic processes. The presence of aluminum complexes may enhance the compound's ability to interact with cellular structures, thereby exerting its antimicrobial effects .
Study 1: Antimicrobial Efficacy in Dental Applications
A study evaluated the potential of the compound as an endodontic material. The results indicated that it maintained a favorable pH and exhibited lower solubility compared to traditional materials like MTA (Mineral Trioxide Aggregate), suggesting its suitability for clinical applications in dentistry .
Study 2: Cytotoxicity Assessment in Fibroblast Cells
Another study focused on assessing cytotoxicity over various exposure times (24 to 168 hours). The findings confirmed that the compound was non-cytotoxic across all tested periods, indicating its potential for safe use in medical applications .
Properties
Molecular Formula |
C11H44Al8O51S8 |
---|---|
Molecular Weight |
1464.8 g/mol |
InChI |
InChI=1S/C11H20O35S8.8Al.16H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;16*1H2/q;8*+1;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;/m1......................../s1 |
InChI Key |
FTFYNJYNMCKWAJ-JQOFMKNESA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.